N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenoxy group, an ethyl chain, and a tolyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It is known that benzimidazole molecules, which share a similar structure, are effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.
Acylation Reaction: The intermediate is then reacted with m-tolylacetic acid or its derivatives under acylation conditions to form the desired acetamide compound.
Common reagents used in these reactions include alkyl halides, acyl chlorides, and bases such as triethylamine. Reaction conditions may involve refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorophenoxy)ethyl)-2-(m-tolyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-(4-bromophenoxy)ethyl)-2-(m-tolyl)acetamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide may impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro and bromo analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVOEMFXWSLACV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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